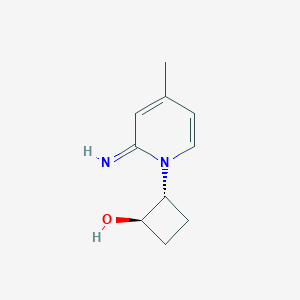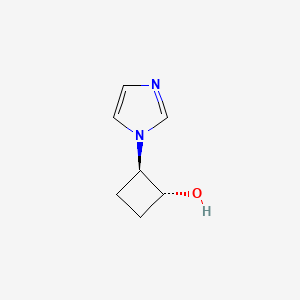![molecular formula C10H13NO2 B1485481 2-{[反式-2-羟基环丁基]氨基}苯酚 CAS No. 2165502-53-2](/img/structure/B1485481.png)
2-{[反式-2-羟基环丁基]氨基}苯酚
描述
2-{[trans-2-Hydroxycyclobutyl]amino}phenol is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring with a hydroxyl group and an amino group attached to a phenol moiety
科学研究应用
2-{[trans-2-Hydroxycyclobutyl]amino}phenol has a range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-aminophenol has been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
Aminophenols, in general, are known to be amphoteric molecules and reducing agents .
Biochemical Pathways
Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability since they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Schiff bases synthesized from 2-aminophenol have shown potent antioxidant activity and good potential against certain bacteria .
Action Environment
The activity of phenolic compounds can be influenced by various factors, including the nature of the plant, the environment in which the plant is grown, and the presence of other compounds .
生化分析
Biochemical Properties
2-{[trans-2-Hydroxycyclobutyl]amino}phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition is due to the compound’s ability to bind to the enzyme’s active site, preventing the conversion of fatty acids into inflammatory mediators. Additionally, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses . This activation leads to the upregulation of genes involved in detoxification and protection against oxidative damage. Furthermore, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Molecular Mechanism
At the molecular level, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with lipoxygenase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can modulate gene expression by influencing transcription factors and epigenetic modifications. This modulation results in changes in the expression of genes involved in oxidative stress response, inflammation, and cell proliferation .
Temporal Effects in Laboratory Settings
The effects of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-{[trans-2-Hydroxycyclobutyl]amino}phenol remains stable under physiological conditions for extended periods . Its degradation products can also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies. Long-term exposure to 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can lead to sustained activation of antioxidant pathways and prolonged inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol .
Metabolic Pathways
2-{[trans-2-Hydroxycyclobutyl]amino}phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity. Additionally, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can modulate the activity of key metabolic enzymes, affecting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s bioavailability and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function . Additionally, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can localize to the nucleus, where it influences gene expression by interacting with transcription factors and chromatin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol typically involves the reaction of trans-2-hydroxycyclobutylamine with phenol under specific conditions. The reaction can be carried out using a variety of reagents, such as coupling agents and catalysts, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
相似化合物的比较
2-Aminophenol: Similar structure but lacks the cyclobutyl ring.
Trans-2-Hydroxycyclobutylamine: Similar to the compound but without the phenol group.
Other phenolic amines: Compounds with similar functional groups but different ring structures.
Uniqueness: 2-{[trans-2-Hydroxycyclobutyl]amino}phenol stands out due to its unique combination of the cyclobutyl ring and phenol moiety, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
属性
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9-4-2-1-3-7(9)11-8-5-6-10(8)13/h1-4,8,10-13H,5-6H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYLOLTZUBYJKJ-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)

![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)
